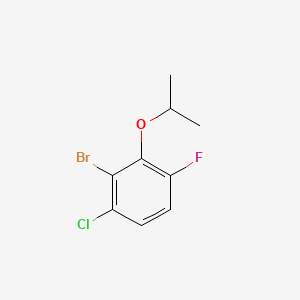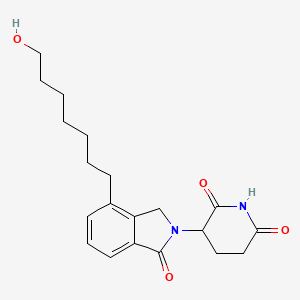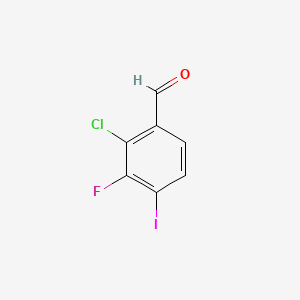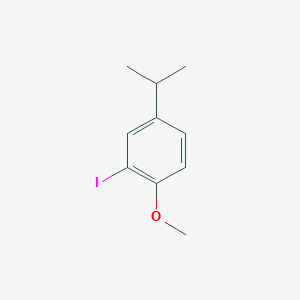
2-Iodo-4-isopropyl-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isopropyl-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of the benzene ring with the desired substituents, followed by the introduction of the iodine atom through electrophilic aromatic substitution. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-isopropyl-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of ketones or carboxylic acids from the isopropyl group.
Reduction: Formation of deiodinated compounds or reduced functional groups.
Applications De Recherche Scientifique
2-Iodo-4-isopropyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-isopropyl-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The isopropyl and methoxy groups also play a role in directing the substitution reactions and stabilizing intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Iodo-4-isopropyl-2-methoxybenzene
- 4-Iodo-2-isopropoxy-1-methoxybenzene
- 1-Iodo-4-methoxybenzene
Uniqueness
2-Iodo-4-isopropyl-1-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the iodine atom at the second position, combined with the isopropyl and methoxy groups, makes it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C10H13IO |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
2-iodo-1-methoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13IO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |
Clé InChI |
RSFTWHHGZLISMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
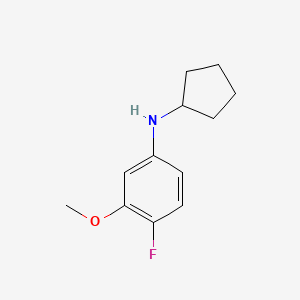
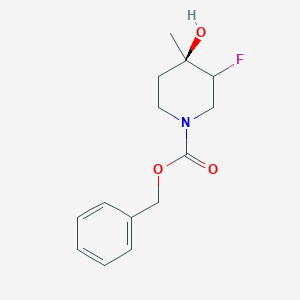

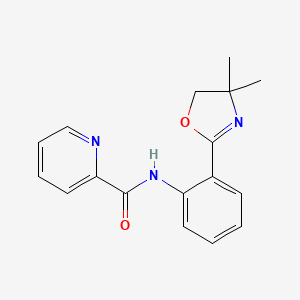
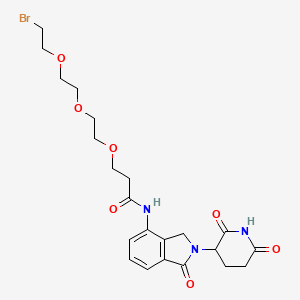

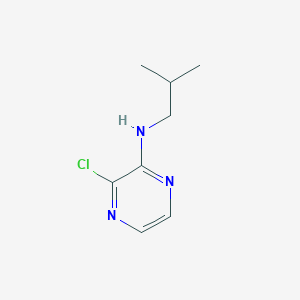

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
